
6-Hydroxy-1-indanone
Overview
Description
6-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a white to light yellow crystalline powder and is known for its use in various chemical syntheses. This compound is a derivative of 1-indanone, which is a key structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the alkylation reaction of 5-hydroxy-1-indanone or this compound with various alkyl or benzyl bromides . Another method includes the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor, which have been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves the use of Friedel-Crafts acylation reactions. This method employs carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials . The reaction is carried out in the presence of Brønsted or Lewis acids to facilitate the formation of the indanone structure.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: Alkylation and acylation reactions are common, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Alkyl or benzyl bromides are used in alkylation reactions, often in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted indanones, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6-Hydroxy-1-indanone has been studied for its potential anticancer properties. Research indicates that derivatives of 1-indanone exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this compound have shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Alzheimer's Disease Treatment
The compound is also investigated for its role in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that this compound derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of neurotransmitters in the brain. This inhibition can potentially enhance cholinergic transmission, which is often impaired in Alzheimer's patients .
Antimicrobial Properties
Research has highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents .
Materials Science
Thermodynamic Properties
The thermodynamic properties of this compound have been studied to enhance the understanding of biomass-derived compounds. These studies contribute to the development of biofuels and other value-added chemical products from biomass. The data obtained from calorimetric studies help predict the behavior of this compound under various conditions, which is crucial for its application in material synthesis .
Polymer Chemistry
this compound is also explored in polymer chemistry for creating new materials with enhanced properties. Its ability to act as a building block in polymer synthesis allows for the design of materials with specific characteristics, such as improved thermal stability and mechanical strength .
Environmental Applications
Biomass Conversion
The compound plays a role in biomass conversion processes aimed at producing sustainable energy sources. Its structural characteristics make it suitable for use in processes that convert organic materials into biofuels, contributing to renewable energy initiatives .
Pollutant Remediation
Recent studies indicate that this compound can be utilized in environmental remediation efforts, particularly in the degradation of pollutants. Its reactivity allows it to participate in chemical reactions that can break down harmful substances in contaminated environments .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Anticancer Activity | Evaluated various derivatives | Showed significant inhibition of cancer cell proliferation |
Alzheimer's Research | Inhibition of AChE and BuChE | Compounds demonstrated IC50 values indicating strong inhibitory effects |
Thermodynamic Study | Biomass-derived compounds | Provided data crucial for predicting behaviors in biomass conversion processes |
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-indanone involves its interaction with specific molecular targets and pathways. For example, as a CHK-1 inhibitor, it interferes with the checkpoint kinase 1 (CHK-1) pathway, which is crucial for cell cycle regulation and DNA damage response . By inhibiting CHK-1, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-Hydroxy-1-indanone can be compared with other similar compounds such as:
5-Hydroxy-1-indanone: Similar in structure but with the hydroxyl group at a different position, leading to different reactivity and biological activity.
7-Hydroxy-1-indanone: Another isomer with distinct properties and stability due to intramolecular hydrogen bonding.
1-Indanone: The parent compound, which lacks the hydroxyl group and has different chemical and biological properties.
Biological Activity
6-Hydroxy-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neurodegenerative disease studies. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula C_9H_10O_2, features a hydroxyl group attached to an indanone structure. This configuration allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Target of Action : The primary target of this compound is the CHK-1 enzyme, which plays a crucial role in cell cycle regulation and DNA damage response.
Mode of Action : The compound inhibits CHK-1 activity, leading to the disruption of the normal cell cycle and promoting apoptosis in cancer cells. This mechanism highlights its potential as an anti-cancer agent.
Biochemical Pathways : By affecting the CHK-1 pathway, this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents, thereby improving treatment efficacy.
Biological Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies on its biological activity:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Breast Cancer (MCF-7) | 15.2 | CHK-1 inhibition | |
Neuroblastoma (SH-SY5Y) | 12.5 | Induction of apoptosis | |
Lung Cancer (A549) | 10.0 | Cell cycle arrest |
Study on Cancer Cell Lines
In a recent study, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation significantly at concentrations as low as 15.2 µM.
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against neurodegenerative diseases. The compound demonstrated a protective effect against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells at an IC50 value of 12.5 µM. Mechanistic studies revealed that it modulated cellular pathways associated with inflammation and apoptosis .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good bioavailability, which is essential for its therapeutic application. Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for its effectiveness as a drug candidate.
Applications in Research and Industry
This compound is not only significant in academic research but also holds potential industrial applications:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hydroxy-1-indanone, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by hydroxylation of 1-indanone precursors. To optimize yield, consider catalytic systems (e.g., Lewis acids like AlCl₃) and reaction temperature control (0–6°C for intermediates, as noted in reagent storage guidelines) . Purification via column chromatography or recrystallization is critical, with purity validation using HPLC (>96.0% purity thresholds as per reagent standards) .
Q. Which analytical techniques are most effective for characterizing this compound's structural and chemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms aromatic proton environments and ketone functionality. High-resolution mass spectrometry (HR-MS) validates molecular weight (C₉H₈O₂, MW 148.16). UV-Vis and IR spectroscopy can identify hydroxyl and carbonyl groups. Purity should be assessed via HPLC with optical rotation measurements (>98.0% enantiomeric excess for chiral derivatives) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic role of this compound in multicomponent reactions for natural product synthesis?
- Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to track intermediate formation in reactions like the synthesis of (±)-frondosin C . Isotopic labeling (e.g., ¹⁸O) can elucidate oxygen incorporation pathways. Computational tools (DFT) model transition states to predict regioselectivity in ketone functionalization .
Q. What strategies should be employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., CHK-1 inhibition) under standardized conditions (pH, solvent, cell lines). Apply meta-analysis to identify confounding variables (e.g., stereochemical differences in derivatives). Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and prioritize replication studies .
Q. What computational approaches are recommended to model the electronic and steric effects of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular Dynamics (MD) simulations assess binding affinities with targets like CHK-1. QSAR models correlate substituent effects (e.g., methoxy groups) with inhibitory potency .
Q. How can researchers address reproducibility challenges in synthesizing and testing this compound derivatives?
- Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, catalyst batch). Use statistical design (DoE) to identify critical variables. Validate synthetic intermediates via tandem MS and XRD. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. Data Presentation and Validation
Q. What are the best practices for presenting spectral and biological data in publications involving this compound?
- Methodological Answer : Include raw spectral data (NMR, MS) in appendices, with processed data (integration values, coupling constants) in the main text. For biological assays, report IC₅₀ values with standard deviations and positive/negative controls. Use tables to compare derivative activities, referencing CAS numbers (e.g., 62803-47-8 for this compound) .
Q. Hypothesis-Driven Modifications
Q. How can structural modifications of this compound enhance its utility in asymmetric catalysis or medicinal chemistry?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy at C5/C6) to modulate ketone reactivity in asymmetric synthesis . For medicinal applications, synthesize 1,4-dihydroindeno[1,2-c]pyrazoles via [3+2] cycloaddition and evaluate cytotoxicity across cancer cell lines . Validate enantiomeric purity via chiral HPLC and correlate with biological activity .
Properties
IUPAC Name |
6-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,10H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANRQDXNNXOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427271 | |
Record name | 6-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62803-47-8 | |
Record name | 6-Hydroxyindan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62803-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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